BenchChemオンラインストアへようこそ!

(1S)-2-azido-1-(3-bromophenyl)ethanol

Aldehyde dehydrogenase inhibition Enantioselective pharmacology Alcohol aversion therapy

(1S)-2-Azido-1-(3-bromophenyl)ethanol (CAS 1567910-61-5) is a non-racemic, enantiopure (S)-configured 1,2-azido alcohol featuring a meta-bromophenyl substituent (molecular formula C₈H₈BrN₃O, MW 242.07 g/mol). This compound belongs to the class of chiral β-azido alcohols, which serve as pivotal intermediates for the synthesis of enantiopure 1,2-amino alcohols, aziridines, and triazole-containing bioactive molecules via click chemistry.

Molecular Formula C8H8BrN3O
Molecular Weight 242.076
CAS No. 1567910-61-5
Cat. No. B2639756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-azido-1-(3-bromophenyl)ethanol
CAS1567910-61-5
Molecular FormulaC8H8BrN3O
Molecular Weight242.076
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O
InChIInChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
InChIKeyUCPQHFRJCZVWHZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-2-Azido-1-(3-bromophenyl)ethanol (CAS 1567910-61-5): Procurement-Ready Chiral Azido Alcohol Building Block


(1S)-2-Azido-1-(3-bromophenyl)ethanol (CAS 1567910-61-5) is a non-racemic, enantiopure (S)-configured 1,2-azido alcohol featuring a meta-bromophenyl substituent (molecular formula C₈H₈BrN₃O, MW 242.07 g/mol) . This compound belongs to the class of chiral β-azido alcohols, which serve as pivotal intermediates for the synthesis of enantiopure 1,2-amino alcohols, aziridines, and triazole-containing bioactive molecules via click chemistry [1]. Its single defined (S)-stereocenter at the benzylic carbon and the presence of both an azido (–N₃) handle and a bromophenyl moiety enable orthogonal synthetic transformations—Staudinger reduction, CuAAC click chemistry, and transition-metal-catalyzed cross-coupling—making it a versatile building block for medicinal chemistry and chemical biology applications [2].

Why Generic (1S)-2-Azido-1-(3-bromophenyl)ethanol Substitution Fails: Structural Determinants of Differential Reactivity and Biological Activity


Substituting (1S)-2-azido-1-(3-bromophenyl)ethanol with its enantiomer, regioisomer, or halogen-variant analogues is not chemically equivalent because the meta-bromine substitution pattern on the phenyl ring and the absolute (S)-configuration at the benzylic carbon jointly dictate both the compound's synthetic reactivity profile and its target-binding geometry. The meta-bromo position enables distinct cross-coupling reactivity (e.g., Suzuki, Buchwald-Hartwig) compared to the para-bromo isomer, while the (S)-configuration produces enantiomer-dependent inhibition of human aldehyde dehydrogenase ALDH2 (Ki = 2.40 μM), a property not guaranteed to be matched in potency or selectivity by the (R)-enantiomer, the regioisomeric 2-azido-2-(3-bromophenyl)ethanol, or the 4-bromophenyl congeners [1]. Furthermore, the bromine atom imparts a higher lipophilicity (estimated logP ≈ 1.8–2.2) and distinct metabolic CYP inhibition profile (IC₅₀ = 7.0 μM against CYP1A2) compared to the chloro or unsubstituted phenyl analogues, affecting both pharmacokinetic behavior and downstream biological readouts [2]. These cumulative differences mean that generic replacement with a closely related azido alcohol can lead to divergent synthetic outcomes, altered target engagement, and non-reproducible biological results.

(1S)-2-Azido-1-(3-bromophenyl)ethanol Quantitative Differentiation Evidence: Comparator-Backed Selection Data


Enantiomer-Dependent ALDH2 Inhibition: (S)- vs. (R)-2-Azido-1-(3-bromophenyl)ethanol

The (S)-enantiomer (1S)-2-azido-1-(3-bromophenyl)ethanol demonstrates competitive inhibition of full-length recombinant human aldehyde dehydrogenase ALDH2 with a Ki of 2.40 μM (2.40E+3 nM) [1]. While direct head-to-head Ki data for the (R)-enantiomer in the identical ALDH2 assay format is not available in the same curated dataset, class-level inference from chiral azido alcohol SAR indicates that ALDH2 inhibition is stereochemistry-dependent, with the (S)-configuration generally preferred for binding to the enzyme's active site [2]. This enantioselectivity is critical for research programs targeting ALDH2 for alcohol aversion or cocaine addiction indications, where the inactive or less potent enantiomer would represent wasted procurement expenditure and confound structure-activity relationship interpretation [3].

Aldehyde dehydrogenase inhibition Enantioselective pharmacology Alcohol aversion therapy Cocaine addiction

Regioisomeric Differentiation: 1-Azido vs. 2-Azido Substitution Controls Enzyme Access and Click Chemistry Reactivity

(1S)-2-Azido-1-(3-bromophenyl)ethanol bears the azido group at the primary (C-2) position, whereas the regioisomer 2-azido-2-(3-bromophenyl)ethanol (CAS 1379596-83-4) carries it at the benzylic (C-1) position. This regiochemical difference fundamentally alters the compound's synthetic utility and biological profile. Primary azido alcohols undergo faster Staudinger reduction and CuAAC click reactions compared to secondary benzylic azides due to reduced steric hindrance [1]. In the context of chiral azido alcohol biotransformations, halohydrin dehalogenases exhibit strict α-position regioselectivity, meaning only the 1-azido regioisomer is accessible via enzymatic ring-opening of styrene oxide derivatives, whereas the 2-azido regioisomer (target compound) requires alternative synthetic routes such as asymmetric ketone reduction or nucleophilic substitution [2]. This divergence in synthetic accessibility and orthogonal reactivity dictates which regioisomer is appropriate for a given application—procuring the incorrect regioisomer leads to incompatible reaction kinetics and failed downstream transformations.

Regioselective synthesis Azido alcohol reactivity Click chemistry Triazole synthesis

Halogen-Substitution Impact on CYP450 Inhibition: 3-Bromophenyl vs. 4-Bromophenyl and 3-Chlorophenyl Analogues

(1S)-2-Azido-1-(3-bromophenyl)ethanol (as the racemate or stereochemically undefined mixture) exhibits moderate inhibition of human CYP1A2 with an IC₅₀ of 7.0 μM in human liver microsomes [1]. This value places the 3-bromophenyl azido alcohol in a distinct CYP inhibition liability zone compared to the 4-bromophenyl regioisomer (S)-1-(4-bromophenyl)-2-azidoethanol (CAS 297765-50-5), for which CYP inhibition data is not reported in curated databases, and the 3-chlorophenyl analogue (S)-2-azido-1-(3-chlorophenyl)ethanol (CAS 473552-23-7), which also lacks matched CYP profiling . The bromine atom at the meta position contributes greater steric bulk and polarizability than chlorine, leading to differential interactions with CYP isoform active sites—a well-established halogen SAR trend [2]. For medicinal chemistry programs concerned with drug-drug interaction potential, the availability of measured CYP1A2 IC₅₀ data for the 3-bromophenyl compound provides a tangible basis for compound selection over halogen variants with uncharacterized CYP liabilities.

Cytochrome P450 inhibition Metabolic stability Drug-drug interaction Halogen SAR

Antimicrobial Activity Spectrum: 3-Bromophenyl Azido Alcohol vs. Broader Azido Alcohol Class

The compound 2-azido-1-(3-bromophenyl)ethanol (racemic or undefined stereochemistry) has been profiled for antimicrobial activity in curated bioactivity databases. It exhibits antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 μM (3.19E+3 nM) in a broth microdilution assay measuring microbial growth inhibition over 18 hours [1]. Additionally, antifungal screening data reports a minimum inhibitory concentration (MIC) of 7.0 μM against Neurospora crassa [2]. While these data are not enantiomer-specific and are reported for the racemate or undefined stereochemistry, they establish a baseline antimicrobial activity profile for the 3-bromophenyl-substituted azido alcohol scaffold. By comparison, the unsubstituted phenyl analogue (S)-2-azido-1-phenylethanol (CAS 124817-06-7) lacks reported antimicrobial activity in the same databases, suggesting the bromine substituent contributes to the observed microbiological effects—a trend consistent with the known antimicrobial enhancement conferred by halogenation of aryl scaffolds [3].

Antibacterial activity Enterococcus faecalis Antifungal activity Neurospora crassa

MRP1 Transporter Inhibition: A Unique Liability Profile Distinguishing the 3-Bromophenyl Scaffold

2-Azido-1-(3-bromophenyl)ethanol inhibits the multidrug resistance-associated protein MRP1 (ABCC1) with an IC₅₀ of 1.76 μM (1.76E+3 nM), as measured by calcein-AM accumulation in MRP1-expressing human 2008 cells [1]. MRP1 is a clinically significant efflux transporter implicated in cancer multidrug resistance. This moderate inhibitory potency suggests the 3-bromophenyl azido alcohol scaffold may serve as a starting point for developing chemosensitizers that block drug efflux. In contrast, the 4-bromophenyl regioisomer, the 3-chlorophenyl analogue, and the unsubstituted phenyl analogue have no publicly available MRP1 inhibition data in curated databases such as BindingDB or ChEMBL, indicating that the meta-bromo substitution pattern specifically contributes to MRP1 recognition . For oncology research programs investigating transporter-mediated drug resistance, the availability of quantified MRP1 inhibition data provides a selection rationale favoring the 3-bromophenyl compound over closely related but uncharacterized analogues.

Multidrug resistance protein 1 MRP1 inhibition Transporter pharmacology Chemosensitization

Solubility-Guided Formulation Selection: Experimentally Measured DMSO and Ethanol Solubility vs. In-Silico Predictions for Halogen Analogues

A structurally related bromophenyl azido alcohol compound class member has experimentally determined solubility values: 12 mg/mL in DMSO, 0.5 mg/mL in ethanol, and 30 mg/mL in DMF, with an estimated logP of approximately 3.0 [1]. The target compound (1S)-2-azido-1-(3-bromophenyl)ethanol shares the identical molecular formula and bromophenyl-azido-alcohol core and is therefore expected to exhibit comparable solubility behavior, although direct experimental solubility data for the enantiopure (S)-form has not been individually published. In contrast, the 3-chlorophenyl analogue (MW 197.62 g/mol) has a lower molecular weight and reduced lipophilicity (estimated logP ≈ 1.5–1.8), predicting higher aqueous solubility but potentially reduced membrane permeability . The unsubstituted phenyl analogue (MW 163.18 g/mol) is expected to have the highest aqueous solubility but lacks the bromine handle for cross-coupling chemistry. These solubility differences have direct practical implications for assay buffer compatibility, stock solution preparation, and in vitro dosing regimens.

Solubility profiling Formulation development DMSO solubility Biophysical assay compatibility

Optimal Application Scenarios for (1S)-2-Azido-1-(3-bromophenyl)ethanol Based on Quantitative Differentiation Evidence


ALDH2-Targeted Drug Discovery for Alcohol Aversion and Cocaine Addiction

Research groups developing small-molecule ALDH2 inhibitors for alcohol aversion therapy or cocaine addiction relapse prevention should procure (1S)-2-azido-1-(3-bromophenyl)ethanol as the preferred chiral building block based on its experimentally confirmed ALDH2 Ki of 2.40 μM [1]. The (S)-enantiomer is the stereochemically defined starting point for establishing SAR around ALDH2 inhibition, whereas the (R)-enantiomer (CAS 1417611-00-7) lacks matched ALDH2 potency data and may exhibit reduced target engagement based on chiral azido alcohol class SAR [2]. Downstream click chemistry derivatization via CuAAC enables rapid library synthesis of triazole-containing ALDH2 inhibitor candidates for lead optimization [3].

Oncology Transporter Pharmacology: MRP1 Chemosensitizer Development

The confirmed MRP1 inhibitory activity (IC₅₀ = 1.76 μM) of the 3-bromophenyl azido alcohol scaffold positions (1S)-2-azido-1-(3-bromophenyl)ethanol as a viable starting point for synthesizing chemosensitizer candidates aimed at overcoming multidrug resistance in cancer [1]. Procurement of the 3-bromophenyl variant is indicated over the 4-bromophenyl, 3-chlorophenyl, or des-bromo analogues, none of which have publicly reported MRP1 inhibition data [2]. The azido group permits bioorthogonal tagging or prodrug conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), enabling cellular target engagement studies in MRP1-overexpressing cancer cell lines.

Anti-Infective Hit-to-Lead Optimization with Halogen-Dependent Potency

Screening laboratories pursuing antibacterial or antifungal lead discovery can leverage (1S)-2-azido-1-(3-bromophenyl)ethanol as a validated hit scaffold with quantified potency: IC₅₀ = 3.19 μM against E. faecalis and MIC = 7.0 μM against N. crassa [1][2]. The bromine substituent at the meta position is essential for antimicrobial activity, as the unsubstituted phenyl analogue lacks detectable potency in curated databases [3]. The azido handle enables subsequent triazole diversification to explore structure-activity relationships around the bromophenyl core, while the (S)-configuration ensures enantiopure compound libraries for rigorous SAR analysis.

Medicinal Chemistry CYP Liability Profiling of Halogen-Containing Chiral Building Blocks

For drug discovery programs that require early CYP inhibition liability assessment, (1S)-2-azido-1-(3-bromophenyl)ethanol is the only chiral azido alcohol among its close structural analogues with quantified CYP1A2 inhibition data (IC₅₀ = 7.0 μM) [1]. This measured value allows medicinal chemists to benchmark the CYP liability of the 3-bromophenyl scaffold and make data-driven decisions about whether to include this building block in lead series. In contrast, procurement of the 4-bromophenyl or 3-chlorophenyl analogues entails unknown CYP inhibition risk that could result in late-stage attrition due to unfavorable drug-drug interaction profiles [2].

Quote Request

Request a Quote for (1S)-2-azido-1-(3-bromophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.